molecular formula C7H6N2S B1268604 2-Methyl-[1,3]thiazolo[4,5-c]pyridine CAS No. 89786-57-2

2-Methyl-[1,3]thiazolo[4,5-c]pyridine

Cat. No. B1268604
CAS RN: 89786-57-2
M. Wt: 150.2 g/mol
InChI Key: YODDSQSDFALFLC-UHFFFAOYSA-N
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Description

2-Methyl-[1,3]thiazolo[4,5-c]pyridine is part of the thiazolopyridine family, which is a group of heterocyclic compounds characterized by a pyridine ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, excluding drug usage and side effects.

Synthesis Analysis

The synthesis of thiazolopyridine derivatives involves condensation reactions and cyclocondensations. For example, compounds can be synthesized via cyclocondensation of thiazolinone with benzaldehydes followed by reactions with malononitrile or dimethylformamide-dimethylacetal to yield various thiazolopyridine derivatives (Lamphon et al., 2004). Additionally, thiazolo[3,2-a]pyrimidines can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate (Kulakov et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed through X-ray crystallography, showing various conformations and intermolecular interactions. For instance, the crystal structure of N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide reveals intermolecular hydrogen bonds and π–π stacking interactions (Akkurt et al., 2011).

Chemical Reactions and Properties

Thiazolopyridines undergo various chemical reactions, forming different derivatives. For instance, thiazolo[3,2-a]pyridine derivatives can be synthesized through condensation reactions, exhibiting diverse chemical behaviors depending on the functional groups involved (El‐Emary et al., 2005).

Physical Properties Analysis

The physical properties of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives, such as melting points, solubility, and crystalline structure, can be derived from their synthesis and structural data. These properties are influenced by the substitution pattern on the thiazolopyridine core and the interactions in the crystalline state.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are defined by the thiazolopyridine core and substituents. For example, electron-donating or withdrawing groups on the thiazolopyridine ring can significantly affect its electron density and, consequently, its chemical behavior.

For further scientific insights, you can refer to these studies:

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives have shown promise in antioxidant and anti-inflammatory activities. A study detailed the synthesis of novel thiazolo[4,5-b]pyridine-2-one derivatives, and their efficacy in vivo was assessed using the carrageenan-induced rat paw edema method. Moreover, their antioxidant potential was evaluated in vitro, demonstrating their capability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2019).

Anticancer Potential

The anticancer potential of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives has been a focal area of research. In a study, novel 3H-thiazolo[4,5-b]pyridine-2-ones were synthesized and evaluated for their in vitro anticancer activity against various tumor cell lines. Structural modifications were made to enhance their anticancer efficacy, with certain derivatives showing significant potential as anticancer drug candidates (Chaban et al., 2012).

Antibacterial Activity

Research has also explored the antibacterial applications of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine. A study focused on the synthesis and in vitro antibacterial evaluation of new classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. Some derivatives exhibited valuable potential as antibacterial agents (Etemadi et al., 2016).

Synthesis and Characterization

Significant research has been conducted on the synthesis and characterization of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine and its derivatives. For instance, a study outlined an efficient one-pot multicomponent approach to synthesize thiazolo[3,2-a]pyridines. This method has been crucial in developing compounds with promising anticancer activity across various cancer cell lines (Altug et al., 2011).

Herbicidal Activity

The herbicidal activity of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives has been another research focus. A study synthesized several 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, analogous to the commercial herbicide benazolin. These compounds demonstrated significant herbicidal efficacy, particularly on dicotyledonous species (Hegde & Mahoney, 1993).

Future Directions

Compounds with the thiazolo[4,5-c]pyridine structure, like “2-Methyl-[1,3]thiazolo[4,5-c]pyridine”, have potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Therefore, future research may focus on exploring their potential medicinal uses and developing new synthetic methods .

properties

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDSQSDFALFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304249
Record name 2-Methylthiazolo[4,5-c]pyridine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazolo[4,5-c]pyridine

CAS RN

89786-57-2
Record name 2-Methylthiazolo[4,5-c]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methylthiazolo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-[1,3]thiazolo[4,5-c]pyridine
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Synthesis routes and methods I

Procedure details

3-Nitro-4-chloropyridine hydrochloride (2038 mg) was dissolved in ethanol (42 ml), and sodium hydrogensulfide (2148 mg) was added to the solution, followed by stirring for 40 minutes at room temperature. An aqueous solution of sodium hydrosulfite (6.67 g) was added to this reaction mixture, and the resultant mixture was heated and stirred at 80° C. for 12 hours. After insoluble matter was separated by filtration, the solution was concentrated. The concentrate was dissolved in methanol-water, and the solution was mixed with silica gel and dried under reduced pressure. Thereafter, elution was conducted with 5:1 chloroform-methanol and then 1:1 chloroform-methanol, thereby obtaining 3-amino-4-mercaptopyridine (892 mg). To this product, 7 ml of ethyl acetate and molecular sieve 4Å were added, and the resultant mixture was heated and refluxed for 20 minutes in a nitrogen atmosphere. The reaction mixture was dried under reduced pressure and dissolved in methanol. The solution was caused to be adsorbed on silica gel. This solution was eluted with 50:1 chloroform-methanol, thereby obtaining 590 mg of 2-methyl-5-azabenzothiazole. The intended compound was obtained in accordance with the same procedure as that described in Example 131 except that the above-described 2-methyl-5-azabenzothiazole was used in place of 2-methyl-6-chlorobenzothiazole. Physical properties of this compound are described below.
Quantity
2038 mg
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
sodium hydrogensulfide
Quantity
2148 mg
Type
reactant
Reaction Step Two
Quantity
6.67 g
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reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1.3 g of 3-nitropyridine-4-thiol in 4 ml of acetic acid and 15 ml of acetic anhydride containing 1.5 g of zinc dust was heated at reflux for four hours. The reaction mixture was cooled and concentrated to an oil. The oil was dissolved in 5N sodium hydroxide and the alkaline solution was extracted with diethyl ether. The extracts were combined, dried and concentrated to dryness to afford 557 mg of 2-methylthiazolo[4,5-c]pyridine. M+Theory 150; Found 150.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One

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